1H-Indol-2-amine hydrochloride

Physical Organic Chemistry Heterocyclic Reactivity NMR Spectroscopy

1H-Indol-2-amine hydrochloride (CAS 27878-37-1; synonym: 2-aminoindole hydrochloride) is a heterocyclic aromatic amine belonging to the aminoindole subclass of indole derivatives. It consists of a fused benzene–pyrrole bicyclic core with a primary amine substituent at the 2-position, isolated as the hydrochloride salt (molecular formula C₈H₉ClN₂, molecular weight 168.62 g/mol).

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
CAS No. 27878-37-1
Cat. No. B014980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indol-2-amine hydrochloride
CAS27878-37-1
Synonyms1H-Indol-2-amine Hydrochloride
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)N.Cl
InChIInChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H
InChIKeyJIKSXSUBAADKKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indol-2-amine Hydrochloride (CAS 27878-37-1): Structural Identity and Procurement-Relevant Classification


1H-Indol-2-amine hydrochloride (CAS 27878-37-1; synonym: 2-aminoindole hydrochloride) is a heterocyclic aromatic amine belonging to the aminoindole subclass of indole derivatives. It consists of a fused benzene–pyrrole bicyclic core with a primary amine substituent at the 2-position, isolated as the hydrochloride salt (molecular formula C₈H₉ClN₂, molecular weight 168.62 g/mol) . The compound is a pale brown to dark grey solid with a melting point of 186–220°C (decomposition), slight solubility in DMSO, methanol, and water, and is hygroscopic, requiring storage at −20°C under inert atmosphere . As an unsubstituted 2-aminoindole, it serves as the minimal pharmacophore and synthetic progenitor for numerous biologically active derivatives, including antiviral, antimalarial, and anti-inflammatory lead compounds [1].

Why 1H-Indol-2-amine Hydrochloride Cannot Be Substituted by Positional Isomers or the Free Base in Research and Industrial Workflows


Aminoindoles are not interchangeable. The position of the amino group on the indole scaffold fundamentally alters protonation site, electrophilic substitution regioselectivity, and synthetic utility [1]. The hydrochloride salt form provides measurably distinct solubility and handling characteristics compared to the free base, directly impacting reaction yields in multi-component syntheses . Substituting 1H-indol-2-amine hydrochloride with 3-aminoindole, 5-aminoindole, or the free base without adjusting reaction conditions and purification protocols introduces a quantifiable risk of regiochemical mis-functionalization, reduced yield, or failed cyclocondensation [2]. The evidence below establishes that these are not equivalent procurement decisions.

1H-Indol-2-amine Hydrochloride: Quantified Differentiation Evidence Against Closest Analogs for Scientific Procurement


Protonation Site Divergence: 2-Aminoindole (C-3 Protonation) vs. 3-Aminoindole (Exocyclic NH₂ Protonation)

When 1H-indol-2-amine (bearing H at the 3-position) is treated with trifluoroacetic acid in DMSO-d₆, protonation occurs exclusively at the C-3 carbon of the indole ring, generating a 2H-indole tautomer with a characteristic methylene signal at δ 4.17 in ¹H NMR. In contrast, 3-aminoindole under identical conditions is always protonated at the exocyclic amino group, yielding a fundamentally different cationic species [1]. This divergence governs subsequent reactivity: C-3 protonation in 2-aminoindoles activates the benzene ring for electrophilic attack, whereas amino-group protonation in 3-aminoindoles deactivates the ring toward electrophiles.

Physical Organic Chemistry Heterocyclic Reactivity NMR Spectroscopy

Electrophilic Substitution Regioselectivity: 3-Acyl-2-aminoindoles Direct to C-6, Whereas 3-Acylindoles Lack This Selectivity

In a direct comparative electrophilic substitution study, 3-acyl-2-aminoindoles displayed high selectivity for electrophilic attack at the 6-position of the benzene ring. By contrast, 3-acylindoles lacking the 2-amino group do not exhibit this 6-position regioselectivity and instead undergo electrophilic substitution with a different distribution of products [1]. The bromination, nitration, and acylation reactions of various acylated 2-aminoindoles confirmed that the product ratio depends on both the nature of the electrophile and the degree of N-substitution of the 2-aminoindole scaffold [2].

Electrophilic Aromatic Substitution Regioselective Synthesis Indole Functionalization

Enhanced Basicity of 2-Aminoindole vs. Methylindoles: Ab Initio and Experimental pK Correlation

Ab initio STO-3G calculations on indole and all its mono-substituted methyl derivatives established that 2-aminoindole is a much stronger base than any methylindole. A good linear correlation was obtained between calculated thermodynamic and experimental pK values, confirming that the high pK of 2-aminoindole arises from strong solvent interactions through tautomeric forms that accumulate positive charge at the NH₂ group [1]. The predicted pKa of 2-aminoindole is 18.89 ± 0.30, compared to 5-aminoindole at pKa 17.39 ± 0.30 .

Computational Chemistry Basicity Indole Physicochemical Properties

Unique α-Carboline Synthesis: 2-Aminoindole Hydrochloride Enables Aqueous [3+3] Cyclocondensation; Non-Aqueous Conditions Fail

A three-component tandem reaction employing acid chlorides, terminal alkynes, and 2-aminoindole hydrochlorides provides direct access to highly substituted α-carboline derivatives via regioselective [3+3] cyclocondensation. Crucially, the presence of water in the reaction medium is essential to facilitate cyclization — non-aqueous conditions furnished products in poor yields [1]. This synthetic transformation is specific to the 2-aminoindole scaffold; analogous reactions with 3-aminoindole or 5-aminoindole do not yield the same α-carboline products, as the [3+3] cyclocondensation requires the 2-amino substitution pattern for regioselective ring closure . Additionally, 1H-indol-2-amine has been employed in cyclocondensation with pentane-2,3,4-trione 3-arylhydrazones to access 3-(aryldiazenyl)-2,4-dimethyl-9H-pyrido[2,3-b]indoles for the first time [2].

Heterocyclic Synthesis α-Carboline Multi-Component Reaction Green Chemistry

2-Aminoindole as Antiviral Scaffold: Derivative 3h Achieves EC₅₀ 8.37 μM with Selectivity Index ~80 Against Influenza A Virus

A systematic SAR study of 2-aminoindole derivatives against influenza A virus (H1N1) identified compound 3h (a 2-aminoindole derivative) with an EC₅₀ of 8.37 ± 0.65 μM and the lowest cytotoxicity among the series with CC₅₀ = 669.26 ± 11.42 μM, yielding a selectivity index of approximately 80 [1]. Critically, modifications at positions other than C-2 of the indole scaffold — or use of 3-aminoindole or 5-aminoindole as starting materials — produce derivatives with substantially different antiviral profiles, as the 2-amino group is essential for binding to the viral RNA-dependent RNA polymerase (RdRp) and mediating host-cell protective effects [2]. The parent 2-aminoindole scaffold thus represents the validated entry point for this chemotype.

Antiviral Drug Discovery Influenza A RdRp Inhibition Structure-Activity Relationship

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Storage Stability vs. Free Base for Multi-Component Reactions

The hydrochloride salt form of 1H-indol-2-amine (CAS 27878-37-1) provides measurably enhanced water solubility compared to the free base (CAS 36946-70-0), which is critical for the aqueous three-component tandem reactions described above . The HCl salt shows slight but usable solubility in water, DMSO, and methanol, whereas the free base exhibits lower aqueous solubility [1]. Storage requirements are also distinct: the HCl salt is hygroscopic and requires −20°C storage under inert atmosphere to prevent degradation .

Salt Selection Formulation Solubility Enhancement Chemical Stability

Evidence-Backed Application Scenarios for 1H-Indol-2-amine Hydrochloride (CAS 27878-37-1) in Scientific Procurement


Medicinal Chemistry: 2-Aminoindole Antiviral Lead Optimization Campaigns Targeting Influenza A RdRp

Procure 1H-indol-2-amine hydrochloride as the validated starting scaffold for synthesizing 2-aminoindole derivatives with anti-influenza A activity. The parent scaffold yielded derivative 3h with an EC₅₀ of 8.37 μM and a selectivity index of ~80 (CC₅₀ = 669.26 μM) [1]. The 2-amino substitution pattern is mechanistically essential for RdRp binding and host-cell protection; positional isomers (3-aminoindole, 5-aminoindole) lack this validated antiviral SAR and should not be substituted in hit-to-lead campaigns [2].

Heterocyclic Synthesis: Aqueous-Phase α-Carboline Library Construction via [3+3] Cyclocondensation

Use 1H-indol-2-amine hydrochloride specifically for the three-component tandem reaction with acid chlorides and terminal alkynes to access α-carboline libraries. Water as co-solvent is essential for efficient cyclization; non-aqueous conditions give poor yields [1]. This reaction is regioselective for the 2-aminoindole scaffold and has been cited by over 50 subsequent publications, establishing it as a robust method for diversifying the α-carboline chemotype [2].

Physical Organic Chemistry: Protonation-Dependent Reactivity Studies Comparing 2-Aminoindole vs. 3-Aminoindole

For fundamental studies of indole protonation behavior, 1H-indol-2-amine hydrochloride provides the substrate for investigating C-3 vs. exocyclic NH₂ protonation partitioning. Under DMSO-d₆/TFA conditions, 2-aminoindole (R₃ = H) protonates at C-3 (¹H NMR δ 4.17, 2H), while 3-aminoindole always protonates at the amino group [1]. This substrate-controlled protonation directs subsequent electrophilic substitution to the benzene ring for 2-aminoindoles but not for 3-aminoindoles, forming the mechanistic basis for divergent synthetic strategies.

Electrophilic Substitution Methodology: 6-Selective Functionalization of the Indole Benzene Ring

Employ 1H-indol-2-amine hydrochloride as the precursor for 3-acyl-2-aminoindole synthesis, followed by electrophilic bromination, nitration, or acylation to achieve selective 6-position functionalization. Unlike 3-acylindoles lacking the 2-amino group — which yield mixed regioisomers — 3-acyl-2-aminoindoles direct electrophiles with high selectivity to the 6-position [1]. The product distribution further depends on the N-substitution pattern and electrophile identity, offering tunable regiochemical control unavailable with other indole isomers [2].

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